

In-Depth Technical Guide: Spectral Analysis of 6-Bromophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound **6-Bromophthalazin-1(2H)-one**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery.

Compound Overview

6-Bromophthalazin-1(2H)-one is a brominated derivative of the phthalazinone core structure. Phthalazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical Structure:

Molecular Formula: C₈H₅BrN₂O^[1]

Molecular Weight: 225.04 g/mol ^[1]

Spectral Data Summary

The following tables summarize the key spectral data obtained for **6-Bromophthalazin-1(2H)-one**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Due to the absence of specific experimental data in the public domain, the following represents predicted chemical shifts and multiplicities based on the analysis of structurally related phthalazinone derivatives. These values serve as a guide for spectral interpretation.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	br s	1H	N-H
~8.2 - 8.4	d	1H	Ar-H
~7.8 - 8.0	d	1H	Ar-H
~7.6 - 7.8	dd	1H	Ar-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted chemical shifts based on analogous structures.

Chemical Shift (δ , ppm)	Assignment
~160	C=O
~145	Ar-C
~135	Ar-CH
~130	Ar-C
~128	Ar-CH
~125	Ar-CH
~120	Ar-C-Br

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3000	Medium, Broad	N-H stretching
~3100 - 3000	Medium	Aromatic C-H stretching
~1660 - 1640	Strong	C=O stretching (amide)
~1600 - 1450	Medium to Strong	Aromatic C=C stretching
~1100 - 1000	Medium	C-N stretching
~800 - 700	Strong	C-Br stretching

MS (Mass Spectrometry)

m/z	Interpretation
224/226	[M] ⁺ molecular ion peak (presence of bromine isotope pattern)
225/227	[M+H] ⁺ (observed in LC-MS)[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data of **6-Bromophthalazin-1(2H)-one**. Specific instrument parameters may need to be optimized.

Synthesis of 6-Bromophthalazin-1(2H)-one

A reported synthesis involves the reaction of 5-bromo-3-hydroxyisobenzofuran-1(3H)-one with hydrazine monohydrate.[1]

- Suspend 5-bromo-3-hydroxyisobenzofuran-1(3H)-one (1.0 eq) in isopropanol.
- Heat the suspension to 90 °C for 1.5 hours.
- Add hydrazine monohydrate (2.0 eq) in portions.
- After the reaction is complete, filter the resulting suspension.

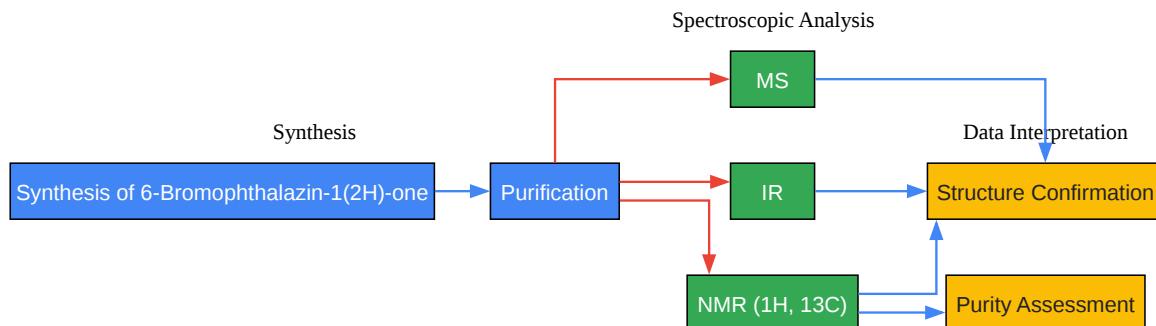
- Wash the filter cake with isopropanol to yield **6-bromophthalazin-1(2H)-one** as a solid.[1]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromophthalazin-1(2H)-one** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
 - Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy for all carbon signals.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount of **6-Bromophthalazin-1(2H)-one** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.


- ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the mid-infrared range (e.g., 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **6-Bromophthalazin-1(2H)-one** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - LC-MS (Liquid Chromatography-Mass Spectrometry): Introduce the sample solution via an LC system to separate any impurities before ionization. Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Direct Infusion/Probe MS: Introduce the sample directly into the ion source. For EI, this will generate the molecular ion $[\text{M}]^+$ and characteristic fragment ions.
 - Scan a mass range that includes the expected molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized compound like **6-Bromophthalazin-1(2H)-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

The spectral data and methodologies outlined in this guide provide a foundational framework for the analysis of **6-Bromophthalazin-1(2H)-one**. Accurate interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for confirming the identity, structure, and purity of this compound, which is a critical step in its application in drug discovery and development. Researchers are encouraged to use the provided information as a reference and to adapt the experimental protocols to their specific instrumentation and research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BROMOPHTHALAZIN-1(2H)-ONE | 75884-70-7 [chemicalbook.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of 6-Bromophthalazin-1(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279473#6-bromophthalazin-1-2h-one-spectral-data-1h-nmr-13c-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com